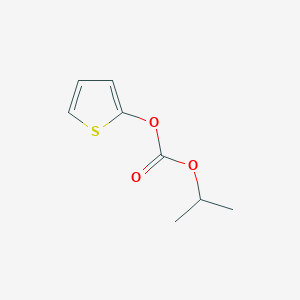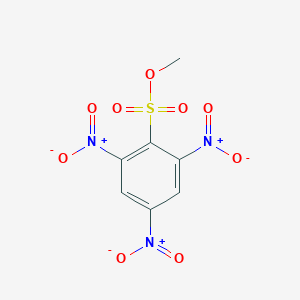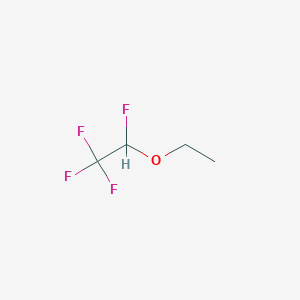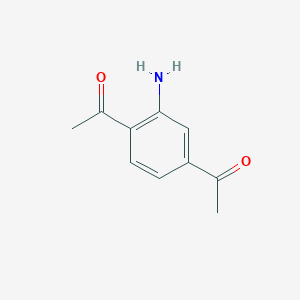
2-Phenoxyoxan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxyoxan-3-one: is an organic compound that belongs to the class of oxanones It is characterized by a phenoxy group attached to an oxan-3-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxyoxan-3-one typically involves the reaction of phenol with an appropriate oxanone precursor under controlled conditions. One common method is the Friedel-Crafts acylation of phenol with oxanone derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenoxyoxan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding phenoxy acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxanone ring to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (III) bromide (FeBr3).
Major Products:
Oxidation: Phenoxy acids.
Reduction: Hydroxy derivatives.
Substitution: Halogenated phenoxyoxanones.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Phenoxyoxan-3-one is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It has shown promise in preliminary studies as an antimicrobial and antifungal agent.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Phenoxyoxan-3-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In cancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Phenoxazine: Similar in structure but contains a nitrogen atom in the ring.
Phenothiazine: Contains a sulfur atom in the ring and is used in antipsychotic medications.
Phenoxyacetic acid: Contains a carboxylic acid group instead of an oxanone ring.
Uniqueness: 2-Phenoxyoxan-3-one is unique due to its oxanone ring structure, which imparts distinct chemical properties. Unlike phenoxazine and phenothiazine, it does not contain heteroatoms like nitrogen or sulfur, making it less reactive in certain conditions. Its stability and reactivity make it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
50544-99-5 |
|---|---|
Molekularformel |
C11H12O3 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
2-phenoxyoxan-3-one |
InChI |
InChI=1S/C11H12O3/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |
InChI-Schlüssel |
YALIGYGCQHFKLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C(OC1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


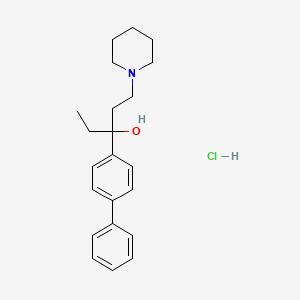
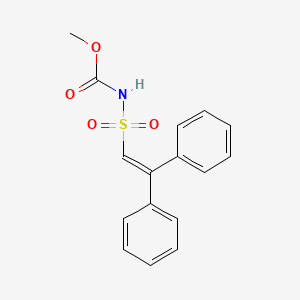
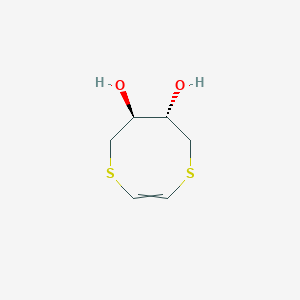
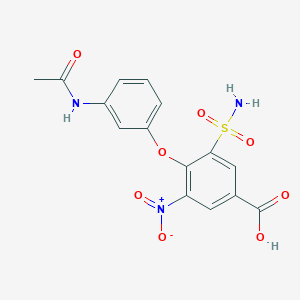
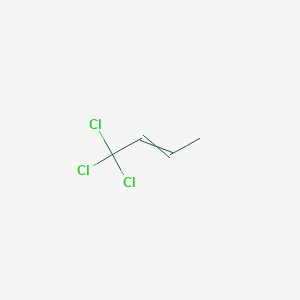
![5-[[p-Chlorophenyl]thio]methyl-2,4-diaminoquinazoline](/img/structure/B14650999.png)

